molecular formula C8H6BrNO B1446033 2-Bromo-5-(prop-2-yn-1-yloxy)pyridine CAS No. 1702211-79-7

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine

Cat. No. B1446033
CAS RN: 1702211-79-7
M. Wt: 212.04 g/mol
InChI Key: NPLUGKBTXANMQS-UHFFFAOYSA-N
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Description

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine, also known as 2-B5P, is an organic compound belonging to the pyridine family. It is a colorless liquid at room temperature, and has a pyridine-like odor. 2-B5P is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in biochemical and physiological studies.

Scientific Research Applications

Organic Synthesis

In organic chemistry, “2-Bromo-5-(prop-2-yn-1-yloxy)pyridine” serves as a valuable building block for constructing complex molecules. Its bromine and alkyne functional groups make it a reactive intermediate, particularly useful in cross-coupling reactions and cycloadditions. This compound can be utilized to synthesize various heterocyclic structures, which are prevalent in many pharmaceuticals .

Medicinal Chemistry

Within medicinal chemistry, this compound is employed in the synthesis of potential drug candidates. It can be used to create molecules with a pyridine core, a common motif found in drugs that target a wide range of biological pathways. The alkyne group, in particular, is a key feature in click chemistry, which is often used to rapidly generate diverse libraries of compounds for drug screening .

Pharmacology

“2-Bromo-5-(prop-2-yn-1-yloxy)pyridine” has applications in pharmacology, especially in the development of new therapeutic agents. Its incorporation into larger molecules can lead to compounds with significant biological activity, such as antibacterial, antifungal, or anticancer properties. The bromine atom can be used for further functionalization, enhancing the pharmacological profile of the synthesized drugs .

Biochemistry

In biochemistry, this compound can be used to modify biomolecules or to study biochemical pathways. For instance, it can be attached to sugars, amino acids, or nucleotides to investigate their biological functions. The propargyl ether moiety is particularly useful for introducing alkyne tags into biomolecules, which can then be detected or isolated using click chemistry techniques .

Polymer Chemistry

“2-Bromo-5-(prop-2-yn-1-yloxy)pyridine” finds use in polymer chemistry as an initiator or monomer for polymerization reactions. The alkyne functionality can participate in radical polymerizations, leading to polymers with unique properties. Such polymers could have potential applications in materials science, coatings, and as functional materials in various industries .

Industrial Applications

On an industrial scale, this compound can be a precursor to materials used in electronics, agriculture, and other sectors. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of dyes, pigments, and other specialty chemicals that require pyridine derivatives .

properties

IUPAC Name

2-bromo-5-prop-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h1,3-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLUGKBTXANMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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